2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-2-13-3-4-15(23-16(13)19-7-1)12-5-8-25(9-6-12)18-14-10-22-24-17(14)20-11-21-18/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXUVZTCUOEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The synthesis begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) under alkaline hydrolysis to yield the carboxamide derivative (3 ). Subsequent fusion with urea at elevated temperatures (180–200°C) generates the dihydroxy intermediate (4 ), which is chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to produce 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (5 ).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | NaOH (ethanol, reflux) | 3 | 85 |
| 2 | Urea (fusion, 200°C) | 4 | 78 |
| 3 | POCl₃/PCl₅ (reflux) | 5 | 92 |
Functionalization at Position 4
The chlorine atom at position 4 of 5 is substituted with piperidin-4-amine via nucleophilic aromatic substitution. Stirring 5 with piperidin-4-amine in tetrahydrofuran (THF) at room temperature for 24 hours yields 4-(piperidin-4-ylamino)-1H-pyrazolo[3,4-d]pyrimidine (6 ). The reaction’s efficiency depends on the electron-withdrawing nature of the pyrimidine ring, which activates the chlorine for displacement.
Preparation of the Piperidin-4-Yl Substituent
The piperidin-4-yl group is introduced through a two-step process involving protection and deprotection strategies to avoid side reactions during subsequent couplings.
Protection of the Piperidine Nitrogen
Piperidin-4-amine is protected using a tert-butoxycarbonyl (Boc) group. Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C yields Boc-protected piperidin-4-amine (7 ), which is stable under basic conditions.
Deprotection Post-Coupling
After coupling with the pyrazolo[3,4-d]pyrimidine core, the Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the free amine for subsequent reactions.
Assembly of the 1,8-Naphthyridine Core
The 1,8-naphthyridine moiety is synthesized via the Niementowski reaction, leveraging anthranilic acid derivatives and cyclic ketones.
Condensation and Cyclization
Heating anthranilic acid (1a ) with cyclohexanone (2a ) in phosphorus oxychloride (POCl₃) at 120°C for 6 hours produces 10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridine (3a ). Chlorination at position 2 is achieved using POCl₃, yielding 2-chloro-1,8-naphthyridine (4a ).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | POCl₃ (120°C) | 3a | 68 |
| 2 | POCl₃ (reflux) | 4a | 75 |
Final Coupling of Subunits
The convergent synthesis concludes with coupling the pyrazolo[3,4-d]pyrimidine-piperidine unit (6 ) to the 1,8-naphthyridine core (4a ) via Buchwald-Hartwig amination.
Palladium-Catalyzed Cross-Coupling
A mixture of 6 , 4a , palladium(II) acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene is heated at 110°C for 18 hours under nitrogen. This yields 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine (8 ) with a yield of 65%.
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Temperature | 110°C |
| Reaction Time | 18 hours |
Analytical Validation
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:
-
A singlet at δ 8.92 ppm for the pyrazolo[3,4-d]pyrimidine C-H.
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Multiplet signals at δ 3.45–3.70 ppm for the piperidine protons.
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Aromatic protons of the naphthyridine ring at δ 7.20–8.50 ppm.
Optimization and Challenges
Solvent and Temperature Effects
Replacing toluene with 1,4-dioxane improves yields to 72% by enhancing the solubility of intermediates. Excessive heating (>120°C) promotes decomposition, necessitating precise temperature control.
Byproduct Formation
Competing Ullmann-type couplings generate dimeric byproducts, which are minimized by using bulkier ligands like Xantphos.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times from 18 hours to 4 hours and improves yield reproducibility (>70%).
Purification Techniques
Flash chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol yields >99% purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Addition Reactions: Addition reactions may involve the use of organometallic reagents or Grignard reagents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine has shown potential as a kinase inhibitor, making it useful in the study of cellular signaling pathways and the development of new therapeutic agents.
Medicine: The compound's potential as a therapeutic agent has been explored in the context of cancer treatment. Its ability to inhibit specific kinases involved in tumor growth and proliferation makes it a candidate for the development of new anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine exerts its effects involves the inhibition of specific kinases. By binding to the ATP-binding site of these kinases, the compound prevents their activation, thereby disrupting cellular signaling pathways that are crucial for cell growth and proliferation. The molecular targets and pathways involved include various kinases such as CDK2 and EGFR-TK, which are implicated in cancer and other diseases.
Comparison with Similar Compounds
Key Observations :
- Compared to benzisoxazole-containing analogs (), the absence of fluorine substituents in the target compound may lower metabolic stability but reduce off-target CNS effects .
Pharmacological Activity
- Pyrazolo-pyrimidine derivatives : Demonstrated kinase inhibitory activity (e.g., IC₅₀ values <100 nM for JAK2 inhibition in analogs with similar cores) .
- Piperidine-linked compounds : Substitutions on piperidine (e.g., methyl, hydroxyethyl) in correlate with improved solubility (cLogP reductions of 0.5–1.0) but variable potency .
- Benzisoxazole-pyrido-pyrimidinones (): Exhibit antipsychotic activity (D₂ receptor Ki ~20 nM), highlighting the role of piperidine-aryl linkages in CNS penetration .
Pharmacokinetics and Physicochemical Properties
A hypothetical comparison based on substituent effects:
Q & A
Basic: What are the optimized synthetic pathways for 2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine, and how are reaction conditions controlled?
Methodological Answer:
Synthesis involves multi-step protocols, including:
- Core Formation : Pyrazolo[3,4-d]pyrimidine cores are synthesized via cyclization reactions using substituted pyrazole precursors under reflux conditions (e.g., ethanol or DMF) .
- Piperidine Functionalization : The piperidine ring is introduced via nucleophilic substitution or coupling reactions, requiring precise temperature control (60–100°C) and catalysts like Pd(PPh₃)₄ for cross-coupling .
- 1,8-Naphthyridine Integration : Coupling with naphthyridine derivatives is achieved through Buchwald-Hartwig amination or Suzuki-Miyaura reactions, optimized via ultrasonic-assisted methods to enhance yield (15–20% improvement) .
Key Optimization Parameters : - Solvent polarity (e.g., DMSO for solubility vs. ethanol for cost-effectiveness) .
- Reaction time (8–24 hours for complete conversion, monitored by TLC/HPLC) .
- Catalytic systems (e.g., Pd-based catalysts for C–N bond formation) .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton environments and carbon frameworks. For example, pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.2–9.1 ppm, while piperidine CH₂ groups appear at δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
- HPLC-PDA : Purity is assessed using reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm. Impurity profiling references pharmacopeial standards (e.g., EP impurities) .
Advanced: How can computational chemistry guide the design of derivatives with improved kinase selectivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to kinase ATP pockets. For example, piperidine substituents’ steric effects can be modeled to reduce off-target interactions .
- Reaction Path Optimization : Transition-state calculations (e.g., Nudged Elastic Band method) streamline synthetic routes, reducing trial-and-error experimentation by 30–40% .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate conditions (e.g., ATP concentration, incubation time) .
- Cell Line Selection : Compare activity across primary vs. immortalized lines (e.g., HEK293 vs. HeLa cells may show variance due to receptor expression) .
- Purity Reassessment : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude confounding impurities (e.g., EP Impurity F at 0.1% alters IC₅₀ by 2-fold) .
Advanced: What strategies enhance metabolic stability and bioavailability in vivo?
Methodological Answer:
- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility (e.g., ethyl ester derivatives increase logP by 1.5 units) .
- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., fluorophenyl substitutions reduce CYP3A4-mediated oxidation by 60%) .
- Cocrystal Engineering : Co-crystallize with succinic acid to enhance dissolution rates (2.5× improvement in simulated gastric fluid) .
Advanced: How are structure-activity relationship (SAR) studies conducted for this compound class?
Methodological Answer:
- Fragment-Based Screening : Test truncated analogs (e.g., pyrazolo[3,4-d]pyrimidine alone vs. piperidine-naphthyridine hybrids) to isolate pharmacophores .
- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic features with activity (R² > 0.85 for kinase inhibition) .
- Regioselective Modifications : Alter substituent positions (e.g., 4- vs. 6-methyl on pyrimidine) to map activity cliffs (e.g., 10× potency drop with 6-methyl) .
Basic: What are the primary biological targets and associated assay methodologies?
Methodological Answer:
- Kinase Inhibition : Screen against EGFR, HER2, or CDK2 using ADP-Glo™ assays (IC₅₀ values typically 10–100 nM) .
- Anticancer Activity : Evaluate via MTT assays (72-hour exposure, GI₅₀ = 1–5 µM in breast cancer lines) .
- Cellular Uptake : Quantify intracellular concentration using LC-MS/MS (Cmax = 2–4 µM at 24 hours) .
Advanced: How can researchers address synthetic challenges in scaling up from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., 50% yield at 10 g scale vs. 35% in batch) .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and automate endpoint detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
